molecular formula C6H12ClNO B13899302 (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

Cat. No.: B13899302
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-RWOHWRPJSA-N
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Description

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its structure features a seven-membered bicyclic system containing a nitrogen atom at position 2 and a hydroxyl group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is listed under CAS registry numbers such as 1609378-84-8 and has synonyms like PS-16832 and D79090 . It is commercially available from multiple suppliers, often as a building block for drug discovery .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1

InChI Key

LUTVSQCTGHUTOO-RWOHWRPJSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)O.Cl

Canonical SMILES

C1C2CC(C1CN2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epimerization: Under basic conditions, (2S,4R)-4-aminoproline methyl esters undergo epimerization at the α-position.

    Lactamization: The epimerized product then undergoes intramolecular aminolysis to form a bridged lactam intermediate.

    Hydrolysis and Reduction: The lactam intermediate is hydrolyzed and reduced to yield the desired (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Ring-Size Variations

(1S,4S,5R)- vs. (1R,4R,5S)-2-Azabicyclo[3.2.1]octane Derivatives

Studies reveal that stereochemistry and ring expansion significantly influence biological activity. For example:

  • (1S,4S,5R)-2-azabicyclo[3.2.1]octane-triazoles exhibit superior activity (IC₅₀ = 2.44 µM) compared to their (1R,4R,5S) pseudo-enantiomers (IC₅₀ = 3.27 µM) .
  • Increasing triazole moieties in (1S,4S,5R) derivatives enhances activity, with trimeric units outperforming monomeric or dimeric analogs .
2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[3.2.1]octane
  • Ring Expansion Effects : Expanding the bicyclic system from a [2.2.1] to [3.2.1] framework alters NMR profiles. For instance, (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives show distinct ¹H-NMR shifts (e.g., δ 4.85 ppm for bridgehead protons) compared to smaller [2.2.1] analogs .
  • Synthetic Challenges : Misidentification of ring-expanded products (e.g., [3.2.1] vs. [2.2.1]) due to subtle spectral differences has been reported, emphasizing the need for advanced characterization techniques like X-ray crystallography .

Functional Group Modifications

Ethyl (1R,4R,5R)-2-Methyl-5-Phenyl-2-azabicyclo[2.2.1]heptane-5-carboxylate Hydrochloride
  • Structure : Features a phenyl group and ester moiety at position 4.
  • Properties: Molecular formula C₁₆H₂₂ClNO₂ (MW = 295.80 g/mol). The bulky substituents may hinder receptor binding compared to the hydroxyl group in the parent compound .
tert-Butyl 5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Modification : Incorporates a Boc-protected amine (CAS 793650-60-9).
  • Utility : Serves as an intermediate for further functionalization, contrasting with the hydroxyl group in the target compound .

Spectral and Analytical Comparisons

  • IR Spectroscopy : (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives show characteristic peaks at 3426 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O) .
  • HRMS : For [2.2.1] systems, exact mass matches theoretical values (e.g., m/z 452.3026 for C₂₆H₃₈N₅O₂⁺) , whereas [3.2.1] analogs require recalibration.
  • ¹H-NMR : Bridgehead protons in [2.2.1] systems resonate at δ 2.88–4.85 ppm, while [3.2.1] derivatives exhibit upfield shifts due to ring strain differences .

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